molecular formula C16H12O4 B191463 8-Hydroxy-7-methoxyflavone CAS No. 40316-76-5

8-Hydroxy-7-methoxyflavone

Cat. No. B191463
CAS RN: 40316-76-5
M. Wt: 268.26 g/mol
InChI Key: YUFKWMXGTOJNRX-UHFFFAOYSA-N
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Description

8-Hydroxy-7-methoxyflavone is a monomethoxyflavone and a monohydroxyflavone . It has a molecular formula of C16H12O4 and a molecular weight of 268.26 g/mol . The IUPAC name for this compound is 8-hydroxy-7-methoxy-2-phenylchromen-4-one .


Molecular Structure Analysis

The InChI string for 8-Hydroxy-7-methoxyflavone is InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3 . The Canonical SMILES string is COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O .


Physical And Chemical Properties Analysis

8-Hydroxy-7-methoxyflavone has a topological polar surface area of 55.8 Ų, a hydrogen bond donor count of 1, and a hydrogen bond acceptor count of 4 . It has a rotatable bond count of 2 . The exact mass and monoisotopic mass of the compound are both 268.07355886 g/mol .

Scientific Research Applications

  • Biotechnological Production and Antioxidant Activity : A study described the biotechnological production of 7-hydroxy-8-methoxyflavone, a derivative of 8-Hydroxy-7-methoxyflavone, using an O-methyltransferase from Streptomyces peucetius. This compound exhibited cytoprotective and antioxidant effects, suggesting its potential application in enhancing the stability and solubility of flavonoids for pharmaceutical uses (Koirala et al., 2014).

  • Antiviral Activities : Research on 4'-Hydroxy-3-methoxyflavones, closely related to 8-Hydroxy-7-methoxyflavone, revealed significant antiviral activities against picornaviruses such as poliomyelitis and rhinoviruses. The structural requirements for high antiviral activity were identified, contributing to the development of potent antiviral agents (De Meyer et al., 1991).

  • Microbial Metabolism : A study investigated the microbial metabolism of various methoxyflavones, including 8-Hydroxy-7-methoxyflavone, by different microorganisms. The metabolites produced, such as 7-hydroxy-8-methoxyflavone, were identified, providing insight into the microbial transformation of flavonoids (Herath et al., 2009).

  • Anti-Tobacco Mosaic Virus Activity : Two new flavones structurally related to 8-Hydroxy-7-methoxyflavone were isolated from Cassia pumila. These compounds demonstrated potential anti-Tobacco mosaic virus (anti-TMV) activities, highlighting the potential of methoxyflavones in plant virus control (Kong et al., 2018).

  • Antinociceptive Effect : A study on 7-methoxyflavone, closely related to 8-Hydroxy-7-methoxyflavone, demonstrated its antinociceptive effect in mice. The compound reduced pain responses in various nociception models, suggesting its potential application in pain management (Silva et al., 2013).

  • Biotransformation by Intestinal Bacteria : A study on the biotransformation of polymethoxyflavones (PMFs) by human intestinal bacteria revealed that Blautia sp. MRG-PMF1 can metabolize various PMFs, including derivatives of 8-Hydroxy-7-methoxyflavone, into demethylated flavones. This finding expands our understanding of flavonoid metabolism in the human intestine and may lead to the discovery of novel bioactive compounds (Kim et al., 2014).

Future Directions

Flavone has been proved as a promising scaffold for the development of a novel drug against dengue fever . The structure–activity relationship study of flavones on the anti-dengue activity remains mostly limited to the natural-occurring analogs . This study emphasizes the great potential of flavone as a core structure for further development as a novel anti-dengue agent in the future .

properties

IUPAC Name

8-hydroxy-7-methoxy-2-phenylchromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12O4/c1-19-13-8-7-11-12(17)9-14(20-16(11)15(13)18)10-5-3-2-4-6-10/h2-9,18H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUFKWMXGTOJNRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(O2)C3=CC=CC=C3)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50350269
Record name 8-hydroxy-7-methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-Hydroxy-7-methoxyflavone

CAS RN

40316-76-5
Record name 8-hydroxy-7-methoxyflavone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50350269
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
53
Citations
J He, Z Xiang, X Zhu, Z Ai, J Shen, T Huang, L Liu… - Scientific reports, 2016 - nature.com
… The blood samples were collected and the concentrations of 7, 8-DHF and its two major metabolites, 8-hydroxy-7-methoxyflavone and 7-hydroxy-8-methoxyflavone, were determined by …
Number of citations: 41 www.nature.com
X Liu, Q Qi, G Xiao, J Li, HR Luo, K Ye - Pharmacology, 2013 - karger.com
… b Product ion scan using 269.2 m/z precursor ion of 8-hydroxy-7-methoxyflavone (H428). c, d Product ion scan using 269.2 m/z precursor ion of the spectrum peak of 2.92 (7-hydroxy-8-…
Number of citations: 78 karger.com
T Sun, S Chen, H Huang, T Li, W Yang, L Liu - Journal of Chromatography …, 2017 - Elsevier
7, 8-Dihydroxyflavone, as a high-affinity tropomyosin-receptor-kinase B agonist, can mimic the physiological actions of brain-derived neurotrophic factor and exert a variety of …
Number of citations: 11 www.sciencedirect.com
X Liu, CB Chan, SW Jang, S Pradoldej… - Journal of medicinal …, 2010 - ACS Publications
… By contrast, 7,8,4′-trihydroxyflavone, 7-hydroxy-4′methoxyflavone, and 8-hydroxy-7-methoxyflavone barely activated TrkB as compared to vehicle control (Figure 1C, top panel, lanes …
Number of citations: 219 pubs.acs.org
M Shoja, A Krikava - Zeitschrift für Kristallographie-New Crystal …, 2000 - degruyter.com
Crystal structure of 8-hydroxy-7-methoxyflavone, C16H12O4 … Crystal structure of 8-hydroxy-7-methoxyflavone, C 16 H 12 O 4 … Crystal structure of 8-hydroxy-7-methoxyflavone, C 16 H 12 O 4 …
Number of citations: 3 www.degruyter.com
AM Mesa Vanegas, JF Toro Suaza… - 2018 - bibliotecadigital.udea.edu.co
… It is the first time that the metabolites have been reported 5,8-Hydroxy-7-methoxyflavone(1), 6,7… results obtained in this work for the isolated compound 5,8-hydroxy-7-methoxyflavone (1). …
Number of citations: 4 bibliotecadigital.udea.edu.co
Y Park, BH Moon, H Yang, Y Lee… - Magnetic Resonance …, 2007 - Wiley Online Library
… As a result, compound 2 is 8-hydroxy-7-methoxyflavone and 14 peaks … The complete assignments of the 1H and 13C chemical shifts of 8-hydroxy-7-methoxyflavone (2) are listed in …
A Berim, DR Gang - Phytochemistry reviews, 2016 - Springer
Lipophilic flavones with several methoxyl residues occur in various clades of land plants, from liverworts to core eudicots. Their chemodiversity is mediated by the manifold combinations …
Number of citations: 85 link.springer.com
QU Ahmed, MN Sarian, SZ Mat So'ad, J Latip… - Biomolecules, 2018 - mdpi.com
… ), norwogonin (MN7), 8-hydroxy-7-methoxyflavone (MN5), … Techtochrysin (MN4) and 8-hydroxy-7-methoxyflavone (MN5… For the expression of C/EBP-α, 8-hydroxy-7-methoxyflavone (…
Number of citations: 21 www.mdpi.com
AMM Vanegas, SB Trujillo, CP Jaramillo… - Cogent Food & …, 2019 - Taylor & Francis
… In this work isolation and extraction strategies have been implemented to get five molecules: 5,8-hydroxy-7-methoxyflavone (1), 6,7-dimethoxy-5,8-dihydroxyflavone (2), 6,7-dimethoxy-5…
Number of citations: 3 www.tandfonline.com

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